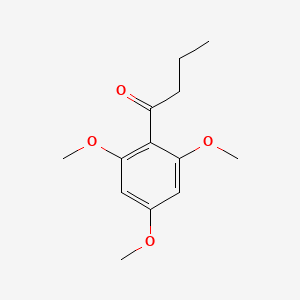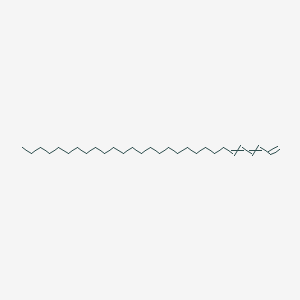
Nonacosatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonacosatriene is a hydrocarbon compound with the molecular formula C29H54 . It is characterized by the presence of three double bonds in its structure, specifically at the 6th, 9th, and 12th positions. This compound is part of the larger family of trienes, which are hydrocarbons containing three double bonds. This compound is often found in natural sources such as plant waxes and insect pheromones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nonacosatriene typically involves the use of long-chain alkenes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This reaction can be repeated to introduce multiple double bonds into the hydrocarbon chain. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as plant waxes, where it is present in significant quantities. The extraction process typically involves solvent extraction followed by purification using techniques such as column chromatography. Alternatively, chemical synthesis methods, such as the aforementioned Wittig reaction, can be scaled up for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Nonacosatriene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: The double bonds in this compound can be reduced to form saturated hydrocarbons using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: m-CPBA, osmium tetroxide
Reduction: Hydrogen gas (H2), Pd/C catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Applications De Recherche Scientifique
Nonacosatriene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of trienes and the mechanisms of various organic reactions.
Biology: this compound is found in the cuticular hydrocarbons of insects and plays a role in communication and mating behaviors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives, particularly in the field of drug delivery and as bioactive compounds.
Mécanisme D'action
The mechanism of action of nonacosatriene in biological systems involves its interaction with specific receptors or enzymes. In insects, this compound acts as a pheromone, binding to olfactory receptors and triggering behavioral responses. The molecular targets and pathways involved in these interactions are still being studied, but it is known that this compound can modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and behavior .
Comparaison Avec Des Composés Similaires
Nonacosatriene can be compared with other similar compounds, such as:
Heptacosatriene (C27H50): Similar in structure but with a shorter carbon chain.
Hentriacontatriene (C31H58): Similar in structure but with a longer carbon chain.
Nonacosadiene (C29H56): Similar in carbon chain length but with only two double bonds.
The uniqueness of this compound lies in its specific arrangement of double bonds and its presence in certain natural sources, which gives it distinct chemical and biological properties .
Propriétés
Numéro CAS |
77046-59-4 |
|---|---|
Formule moléculaire |
C29H54 |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
nonacosa-1,3,5-triene |
InChI |
InChI=1S/C29H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-29H2,2H3 |
Clé InChI |
LBZGCBBFUAJASK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)
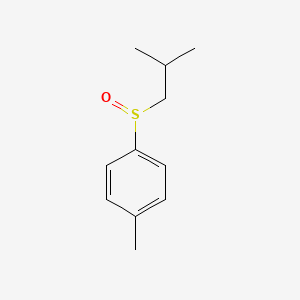
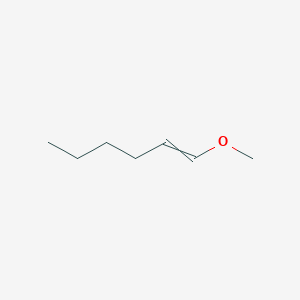
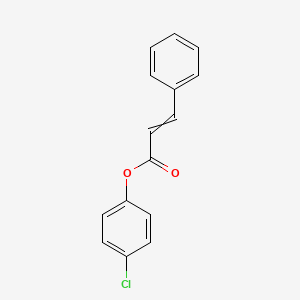
![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
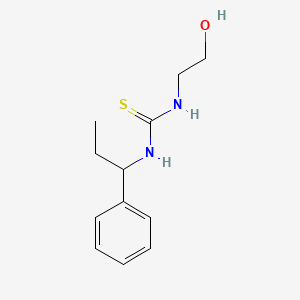
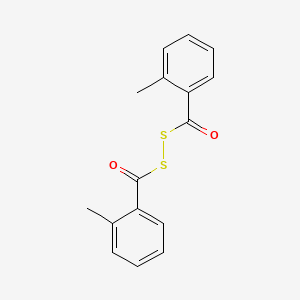

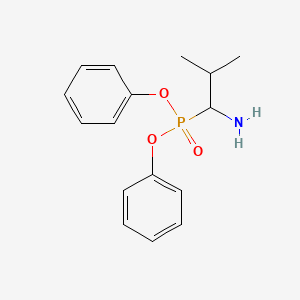
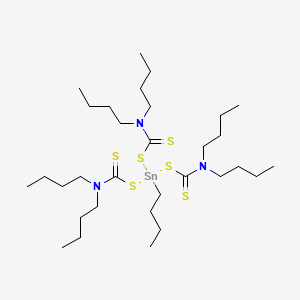
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
